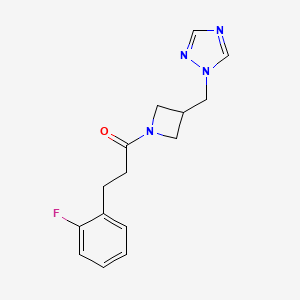![molecular formula C9H8F3N3S B2718910 2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile CAS No. 339026-35-6](/img/structure/B2718910.png)
2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile, also known as 2-DMAETFC, is a small molecule that is being studied for its potential applications in various fields. 2-DMAETFC has been found to have a variety of biochemical and physiological effects, as well as a wide range of applications in scientific research.
Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopic Characterization
Research on related compounds, such as dyes derived from similar chemical structures, has been conducted to determine their molecular structure and spectroscopic properties. For example, studies involving DFT (Density Functional Theory) and TD-DFT (Time-Dependent Density Functional Theory) calculations have been conducted to understand the molecular structure, spectroscopic characteristics, and potential applications of related dyes. Such research helps in assessing the biological potentials and corrosion inhibition properties of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Fluorescent Probes for Carbon Dioxide Detection
The development of fluorescent probes based on similar chemical structures for the real-time monitoring of low carbon dioxide levels represents another significant area of application. Novel fluorescent probes with aggregation-enhanced emission (AEE) features have been synthesized for the quantitative detection of carbon dioxide, demonstrating selective, fast, and iterative responses, which are desirable for biological and medical applications (Wang et al., 2015).
Novel Synthetic Pathways
Research into novel synthetic pathways for creating pyrrolo[2,1-b]thiazoles showcases the chemical versatility and potential utility of related compounds in the synthesis of heterocyclic systems. These studies provide insights into the development of new pharmaceuticals and materials with potential applications in various fields (Tverdokhlebov et al., 2003).
Antitumor Activity
The design and synthesis of novel heterocycles based on related chemical structures for potential antitumor agents is a critical area of research. Such studies not only contribute to our understanding of the structure-activity relationship but also highlight the therapeutic potential of these compounds against various types of tumors, offering pathways to new cancer treatments (Farag et al., 2010).
Antimicrobial Agents
The synthesis and assessment of novel thiazole derivatives as antimicrobial agents represent another vital application. By incorporating specific moieties into the chemical structure, researchers aim to develop compounds with significant antimicrobial activities, showcasing the potential of such chemicals in combating microbial resistance (Khidre & Radini, 2021).
Mecanismo De Acción
Target of action
Compounds with a thiazole ring, like “2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile”, are often involved in a wide range of biological activities . The specific targets can vary greatly depending on the exact structure of the compound and can include various enzymes, receptors, and other proteins.
Mode of action
The mode of action of such compounds often involves binding to their target protein and modulating its activity. The exact nature of this interaction depends on the specific target and the structure of the compound .
Biochemical pathways
Thiazole derivatives can affect a wide range of biochemical pathways. The specific pathways affected would depend on the compound’s target. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially disrupt or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like “2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile” would depend on various factors, including its chemical structure and the route of administration. Thiazole derivatives are generally well absorbed and distributed throughout the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits a particular enzyme, the result might be a decrease in the production of a specific metabolite .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound like “2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile”. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its target .
Propiedades
IUPAC Name |
2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3S/c1-15(2)4-3-7-14-8(9(10,11)12)6(5-13)16-7/h3-4H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDFFHFUQCAESY-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=NC(=C(S1)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=NC(=C(S1)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2718830.png)
![N-benzyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2718832.png)
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2718834.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2718836.png)


![1-methyl-3-(4-methylbenzyl)-7-pyridin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2718839.png)


![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2718843.png)


![5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2718848.png)
![(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B2718849.png)